molecular formula C10H14O B2675983 2-(3,5-Dimethylphenyl)ethanol CAS No. 62343-67-3

2-(3,5-Dimethylphenyl)ethanol

Cat. No.: B2675983
CAS No.: 62343-67-3
M. Wt: 150.221
InChI Key: GOHSQEJTPBUTAX-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylphenyl)ethanol is an organic compound with the molecular formula C10H14O. It is a type of phenethyl alcohol where the phenyl ring is substituted with two methyl groups at the 3 and 5 positions. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Dimethylphenyl)ethanol typically involves the reduction of 3,5-dimethylacetophenone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol.

Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation of 3,5-dimethylacetophenone using a palladium or platinum catalyst. This method is preferred due to its efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can be oxidized to form 3,5-dimethylbenzaldehyde using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The compound can be further reduced to form 2-(3,5-dimethylphenyl)ethane using strong reducing agents.

    Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of the phenyl ring. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in ethanol.

    Substitution: Halogens in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products:

    Oxidation: 3,5-Dimethylbenzaldehyde.

    Reduction: 2-(3,5-Dimethylphenyl)ethane.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(3,5-Dimethylphenyl)ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the manufacture of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylphenyl)ethanol involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to exert its effects through modulation of oxidative stress and inhibition of microbial growth.

Comparison with Similar Compounds

    2-(3,4-Dimethylphenyl)ethanol: Similar structure but with methyl groups at the 3 and 4 positions.

    2-(3,5-Dimethoxyphenyl)ethanol: Similar structure but with methoxy groups instead of methyl groups.

Comparison:

    Uniqueness: 2-(3,5-Dimethylphenyl)ethanol is unique due to the specific positioning of the methyl groups, which can influence its reactivity and biological activity. The presence of methyl groups at the 3 and 5 positions can lead to different steric and electronic effects compared to other similar compounds.

    Reactivity: The reactivity of this compound in substitution reactions may differ from that of its analogs due to the electron-donating effects of the methyl groups.

Properties

IUPAC Name

2-(3,5-dimethylphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-8-5-9(2)7-10(6-8)3-4-11/h5-7,11H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOHSQEJTPBUTAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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